3,4-Dimethylbenzylzinc chloride

Description

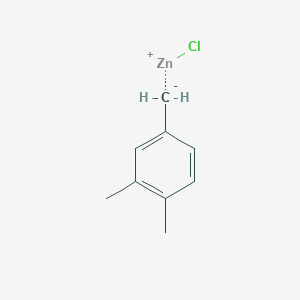

3,4-Dimethylbenzylzinc chloride is an organozinc reagent derived from its precursor, 3,4-Dimethylbenzyl chloride (CAS: 102-46-5), through transmetallation or direct synthesis. This compound is widely used in cross-coupling reactions (e.g., Negishi coupling) to construct carbon-carbon bonds in organic synthesis. Its structure features a benzyl group substituted with methyl groups at the 3- and 4-positions, bound to a zinc atom with chloride counterions.

Properties

Molecular Formula |

C9H11ClZn |

|---|---|

Molecular Weight |

220.0 g/mol |

IUPAC Name |

chlorozinc(1+);4-methanidyl-1,2-dimethylbenzene |

InChI |

InChI=1S/C9H11.ClH.Zn/c1-7-4-5-8(2)9(3)6-7;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1 |

InChI Key |

CSMMYHZBERVPRA-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C=C(C=C1)[CH2-])C.Cl[Zn+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethylbenzylzinc chloride can be synthesized through the reaction of 3,4-dimethylbenzyl chloride with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the zinc reagent.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 3,4-Dimethylbenzylzinc chloride can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new carbon-carbon bonds.

Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as Negishi coupling, to form biaryl compounds.

Common Reagents and Conditions:

Reagents: Palladium catalysts, ligands, and various electrophiles like aryl halides.

Conditions: Typically, these reactions are carried out under an inert atmosphere at elevated temperatures.

Major Products: The major products formed from these reactions are often complex organic molecules with applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

3,4-Dimethylbenzylzinc chloride is an organozinc reagent with applications in organic synthesis, biology, medicine, and industry. It is known for its reactivity and utility in chemical transformations, especially in forming carbon-carbon bonds.

Scientific Research Applications

- Chemistry this compound is used in organic synthesis for the construction of complex molecular architectures, and is particularly valuable in the synthesis of natural products and pharmaceuticals. this compound can be synthesized through the reaction of 3,4-dimethylbenzyl chloride with zinc in a solvent like tetrahydrofuran (THF). The reaction requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

- Biology This compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms. Zinc compounds may enhance immune responses against pathogens.

- Medicine While it is not directly used as a drug, synthetic intermediates and final products derived from reactions involving this compound have potential therapeutic applications.

- Industry This compound is used in the production of advanced materials, including polymers and specialty chemicals.

Chemical Reactions Analysis

- Types of Reactions this compound can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new carbon-carbon bonds.

- Coupling Reactions It is commonly used in palladium-catalyzed cross-coupling reactions, such as Negishi coupling, to form biaryl compounds.

- Reagents Palladium catalysts, ligands, and various electrophiles like aryl halides are used.

- Conditions These reactions are typically carried out under an inert atmosphere at elevated temperatures.

- Major Products The major products formed from these reactions are often complex organic molecules with applications in pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3,4-dimethylbenzylzinc chloride involves the formation of a reactive organozinc intermediate. This intermediate can participate in various chemical reactions, primarily through nucleophilic attack on electrophilic centers. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares 3,4-Dimethylbenzyl chloride (precursor to the zinc derivative) with structurally analogous benzyl chlorides and acyl chlorides:

*Note: CAS 102-46-5 is shared by 3,4-Dimethylbenzyl chloride and 3,4-Dichlorobenzyl chloride in some sources, but this may reflect a database error.

Key Observations:

- Substituent Effects :

- Electron-donating groups (e.g., -CH₃, -OCH₃) increase the electron density of the benzyl ring, enhancing reactivity in nucleophilic substitutions. Methyl groups in 3,4-Dimethylbenzyl chloride likely make it more reactive than dichloro derivatives .

- Electron-withdrawing groups (e.g., -Cl) reduce electron density, decreasing reactivity but improving stability under harsh conditions .

- Hazards :

Research Findings

- Crystal Structure Analysis :

- Synthetic Utility :

- Methyl-substituted benzyl chlorides are preferred in medicinal chemistry for their balance of reactivity and stability, as evidenced by their use in a 1989 Journal of Medicinal Chemistry study .

Biological Activity

3,4-Dimethylbenzylzinc chloride is a coordination compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article synthesizes current findings on the biological activity of this compound, highlighting its mechanisms, efficacy against various pathogens, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is a zinc-based organometallic compound characterized by the presence of a 3,4-dimethylbenzyl moiety coordinated to zinc. The general formula can be represented as:

This compound is synthesized through the reaction of 3,4-dimethylbenzyl chloride with zinc chloride in an appropriate solvent. The resulting complex exhibits unique properties due to the presence of both organic and inorganic components.

Zinc plays a crucial role in numerous biological processes. It is a cofactor for over 300 enzymes and is involved in catalytic, structural, and regulatory functions within the body. The biological activity of zinc compounds often stems from their ability to modulate cellular pathways. For instance:

- Antioxidant Activity : Zinc protects cells from oxidative stress by stabilizing cellular membranes and enhancing the activity of metallothioneins, which are proteins that bind heavy metals and detoxify reactive oxygen species .

- Immune Response Modulation : Zinc deficiency has been linked to impaired immune function, including reduced T-cell maturation and cytokine production . Thus, zinc compounds may enhance immune responses against pathogens.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. Notably:

- In Vitro Studies : The compound has shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example:

The structure-activity relationship indicates that the presence of the dimethyl group enhances lipophilicity, improving membrane penetration and subsequent antibacterial action.

Anticancer Activity

The anticancer potential of this compound has been explored through various cancer cell line assays:

- Cytotoxicity Assays : Studies on human liver cancer cell lines (Hep-G2) revealed that this compound exhibits cytotoxic effects with an IC50 value comparable to established chemotherapeutics. The mechanism appears to involve induction of apoptosis through reactive oxygen species generation and modulation of cell signaling pathways .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | IC50/MIC Value |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | Significant inhibition | MIC < 10 µM |

| Antibacterial | Escherichia coli | Moderate inhibition | MIC ~ 20 µM |

| Anticancer | Hep-G2 (liver cancer) | Cytotoxicity | IC50 ~ 31 µM |

Case Studies

-

Case Study on Antibacterial Efficacy :

A study evaluated the effectiveness of this compound against clinical isolates of Staphylococcus aureus. Results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation, a critical factor in chronic infections. -

Case Study on Anticancer Properties :

In another investigation involving Hep-G2 cells, treatment with varying concentrations of this compound resulted in dose-dependent apoptosis. Flow cytometry analysis confirmed increased annexin V staining in treated cells compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.